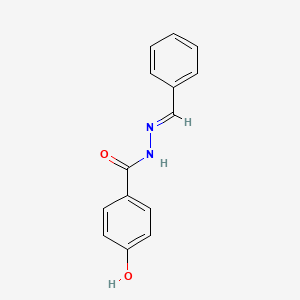

4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide is a compound that has been investigated for its potential in various applications, including anticancer and radioprotective activities. Its synthesis often involves the use of benzenesulfonamide derivatives, highlighting the compound's significance in medicinal chemistry research for developing novel therapeutic agents (Ghorab et al., 2008).

Synthesis Analysis

The compound is synthesized through methods that involve the condensation of specific intermediates, often utilizing sulfonamide derivatives as starting materials. For example, a methodology developed for the synthesis of new derivatives showcased efficient processes, including microwave-assisted synthesis, to achieve desired compounds in good yields (Sojitra et al., 2016).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, NMR (1H and 13C), and UV–visible spectroscopy are crucial for determining the molecular structure and confirming the synthesis of the compound. These techniques provide detailed insights into the compound's structure, including crystal configuration and molecular geometry (Fatma et al., 2015).

Chemical Reactions and Properties

Chemical reactivity and interaction studies, including docking studies into enzymes, reveal the compound's potential mechanisms of action and its interactions within biological systems. For instance, certain derivatives have shown to inhibit carbonic anhydrase isozymes, indicating a method through which they exhibit anticancer activities (Al-Said et al., 2010).

Physical Properties Analysis

Investigations into the compound's physical properties, such as solubility and phase behavior, are essential for understanding its behavior in different environments. This information is vital for drug formulation and delivery strategies, ensuring the compound's stability and bioavailability.

Chemical Properties Analysis

The compound's chemical properties, including its reactivity, stability, and interaction with various reagents, underpin its applications in medicinal chemistry. Studies focusing on its electrochemical properties, such as voltammetric analysis, provide insights into its behavior in biological systems and potential for detection and quantification (Abelairas et al., 1994).

Scientific Research Applications

Anticancer and Radioprotective Potential

A significant application of compounds structurally related to 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide is in the field of cancer research. Studies have shown that certain derivatives exhibit in vitro anticancer activity. For instance, 4-(quinolin-l-yl) benzenesulfonamide derivatives have demonstrated interesting cytotoxic activity compared to doxorubicin, a standard anticancer drug. Additionally, specific compounds have also shown in vivo radioprotective activity against γ-irradiation in mice, highlighting their potential as radioprotective agents (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Electroanalytical Studies

Electroanalytical studies of similar compounds have been conducted, providing insights into their electrochemical properties. For example, the electroanalytical behavior of 4-methyl-N-quinolin-8-ylbenzenesulfonamide, a structurally similar compound, was examined using voltammetric techniques. This study contributes to the understanding of the electrochemical characteristics of this class of compounds, which is essential for their potential applications in various fields (Abelairas, Puertollano, Alonso, Elizalde, Jiménez, & Huebra, 1994).

Multianalyte Sensing Probe

Another fascinating application is in the field of chemical sensing. A derivative named MASP (4-((4-(dimethylamino)phenyl)diazenyl)-N-(quinolin-8-yl)benzenesulfonamide) has been reported to detect multiple analytes such as moisture, warfare reagent (phosgene), and various metal ions. This compound's fluorescence emission and colorimetric properties have been utilized for the detection of these analytes, showcasing its potential as a versatile sensing probe (Kaushik, Sakla, Kumar, Ghosh, Ghule, & Jose, 2021).

Exploration of Structural Properties

Research has also been conducted to explore the structural properties of compounds related to 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethylbenzenesulfonamide. For example, a study guided by the crystal structure of a related compound in complex with human carbonic anhydrase II led to the design of novel cycloalkylamino-1-carbonylbenzenesulfonamides. These derivatives exhibited significant inhibition for certain enzymes, highlighting their potential for the design of new isoform selective inhibitors (Buemi, Di Fiore, De Luca, Angeli, Mancuso, Ferro, Monti, Buonanno, Russo, De Sarro, De Simone, Supuran, & Gitto, 2019).

Future Directions

properties

IUPAC Name |

4-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-19(2)24(22,23)16-11-9-15(10-12-16)18(21)20-13-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-12H,5,7,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKPLICGJDAJHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (3,4-dimethyl-6-oxo-1-phenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B5518583.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5518591.png)

![2-benzyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5518593.png)

![2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5518599.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5518612.png)

![N-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5518631.png)

![4-oxo-2-(4-phenyl-1-piperazinyl)-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B5518639.png)

![7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5518647.png)

![6-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5518657.png)

![3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5518673.png)

carbamate](/img/structure/B5518675.png)